molecular formula C5H6N2O2S3 B3010467 ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate CAS No. 36289-42-6

ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate

Cat. No.: B3010467
CAS No.: 36289-42-6
M. Wt: 222.3
InChI Key: UEMCBOFMAWFDPF-UHFFFAOYSA-N
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Description

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a chemical compound with the molecular formula C5H7N3S3. It is known for its unique structure, which includes a dithiazole ring, making it an interesting subject for various scientific studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a dithiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

Scientific Research Applications

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the target cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

ethyl N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S3/c1-2-9-4(8)6-3-7-5(10)12-11-3/h2H2,1H3,(H,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCBOFMAWFDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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